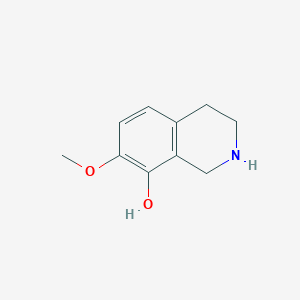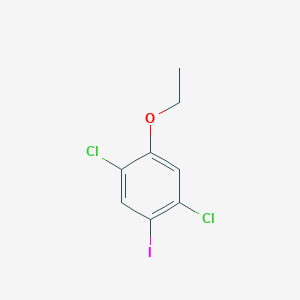
Manganese;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese hydroxide, also known as manganese(II) hydroxide, is an inorganic compound with the chemical formula Mn(OH)₂. It typically appears as a white to pale pink solid, although it darkens upon exposure to air due to oxidation. This compound is poorly soluble in water but can dissolve in acids to form manganese(II) salts .
Métodos De Preparación
Manganese hydroxide can be synthesized in the laboratory by reacting a solution of manganese(II) salt, such as manganese(II) chloride (MnCl₂), with a strong base like sodium hydroxide (NaOH). The reaction produces a precipitate of manganese hydroxide: [ \text{MnCl}_2 (\text{aq}) + 2 \text{NaOH} (\text{aq}) \rightarrow \text{Mn(OH)}_2 (\text{s}) + 2 \text{NaCl} (\text{aq}) ] This synthesis must be handled with care as manganese hydroxide is sensitive to oxidation, which can alter its properties .
Análisis De Reacciones Químicas
Manganese hydroxide undergoes several types of chemical reactions:
Oxidation: When exposed to air, manganese hydroxide oxidizes to form manganese dioxide (MnO₂)[ 2 \text{Mn(OH)}_2 (\text{s}) + O_2 (\text{g}) \rightarrow 2 \text{MnO}_2 (\text{s}) + 2 \text{H}_2O (\text{l}) ]
Reaction with Acids: Manganese hydroxide reacts with acids to form manganese(II) salts and water[ \text{Mn(OH)}_2 (\text{s}) + 2 \text{HCl} (\text{aq}) \rightarrow \text{MnCl}_2 (\text{aq}) + 2 \text{H}_2O (\text{l}) ]
Reaction with Bases: In the presence of strong bases, manganese hydroxide can form complex ions
Aplicaciones Científicas De Investigación
Manganese hydroxide has diverse applications in scientific research and industry:
Battery Production: It serves as a precursor to manganese dioxide (MnO₂), which is crucial in the production of dry cell batteries.
Organic Synthesis: It is used as a reagent in various chemical transformations.
Environmental Science: Manganese hydroxide is employed in removing toxic metals and radionuclides from wastewater through adsorption.
Magnetic Materials:
Zinc-Ion Batteries: Recent research has explored the use of manganese hydroxide nanowire arrays in high-performance zinc-ion batteries.
Mecanismo De Acción
The mechanism by which manganese hydroxide exerts its effects depends on its application. For instance, in battery production, manganese hydroxide is oxidized to manganese dioxide, which then participates in electrochemical reactions. In environmental applications, manganese hydroxide adsorbs toxic metals and radionuclides, facilitating their removal from wastewater .
Comparación Con Compuestos Similares
Manganese hydroxide shares similarities with other metal hydroxides, such as magnesium hydroxide (Mg(OH)₂) and calcium hydroxide (Ca(OH)₂). These compounds also adopt the brucite structure, where metal centers are bonded to hydroxide ligands. manganese hydroxide is unique in its specific applications and reactivity. For example, unlike magnesium hydroxide, manganese hydroxide is used as a precursor for manganese dioxide in battery production .
Similar Compounds
- Magnesium hydroxide (Mg(OH)₂)
- Calcium hydroxide (Ca(OH)₂)
- Iron(II) hydroxide (Fe(OH)₂)
- Cobalt(II) hydroxide (Co(OH)₂)
Manganese hydroxide’s distinct properties and applications make it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
HMnO- |
|---|---|
Peso molecular |
71.945 g/mol |
Nombre IUPAC |
manganese;hydroxide |
InChI |
InChI=1S/Mn.H2O/h;1H2/p-1 |
Clave InChI |
BZDIAFGKSAYYFC-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)


![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)


